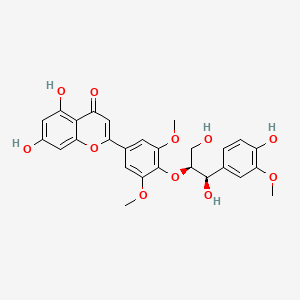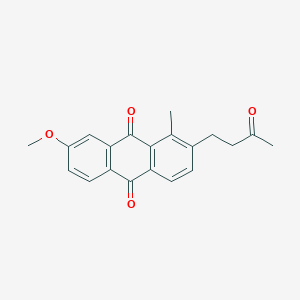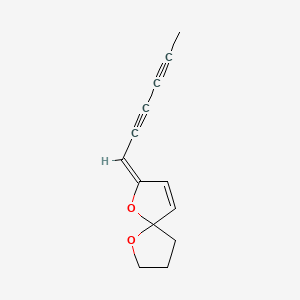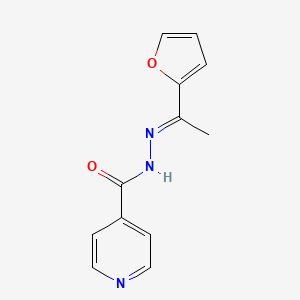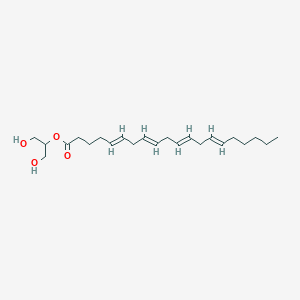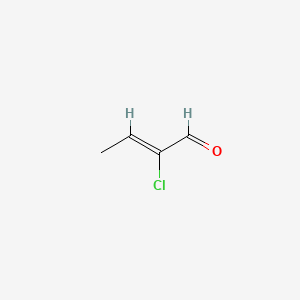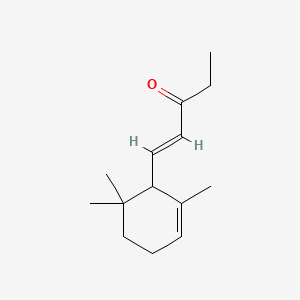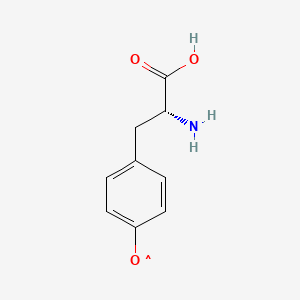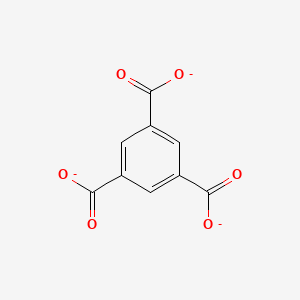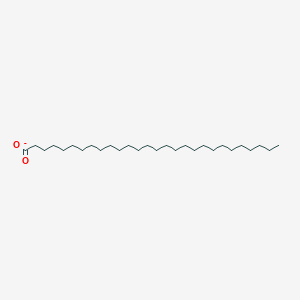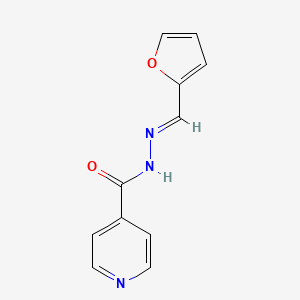
CID 6711990
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 6711990 is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CID 6711990 is primarily obtained from marine sponges, but due to its low natural abundance, synthetic methods have been explored. The synthesis involves complex multi-step processes, including macrolactonization and glycosylation reactions .
Industrial Production Methods: Large-scale production of this compound is challenging due to its intricate structure. Methods such as mariculture, ex situ culture, and cell culture have been evaluated. chemical synthesis and semi-synthesis remain the most feasible approaches for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: CID 6711990 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
CID 6711990 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit microtubule assembly.
Mecanismo De Acción
CID 6711990 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting GTP binding to tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to other anti-tubulin drugs such as vincristine and vinblastine .
Comparación Con Compuestos Similares
- Halichondrin B
- Homohalichondrin B
- Ecteinascidin 743
- LL-15
Comparison: CID 6711990 is unique due to its specific binding affinity to tubulin and its potent anti-tumoral activity. While similar compounds like halichondrin B and homohalichondrin B also inhibit microtubule assembly, this compound has shown distinct pharmacological properties and higher efficacy in certain cancer cell lines .
Propiedades
Fórmula molecular |
C61H86O19 |
|---|---|
Peso molecular |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |
Clave InChI |
WVWWZNXKZNACRW-XAWBFGRASA-N |
SMILES isomérico |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Sinónimos |
IHB cpd isohomohalichondrin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


